2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide
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Overview
Description
2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group and a thioylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan-2-ylcarbonyl piperazine: This step involves the reaction of furan-2-carboxylic acid with piperazine under dehydrating conditions to form the furan-2-ylcarbonyl piperazine intermediate.
Synthesis of the benzamide core: The benzamide core is synthesized by reacting 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride, which is then reacted with an amine to form the benzamide.
Coupling reaction: The final step involves coupling the furan-2-ylcarbonyl piperazine intermediate with the benzamide core under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting specific biological pathways.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide: This compound shares a similar core structure but has a bromine atom instead of a chlorine atom.
N-(2-chloro-4-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}-5-methoxyphenyl)acetamide: This compound has a methoxy group and an acetamide group, providing different chemical properties.
Uniqueness
2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21ClN4O3S |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
2-chloro-N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C23H21ClN4O3S/c24-19-5-2-1-4-18(19)21(29)26-23(32)25-16-7-9-17(10-8-16)27-11-13-28(14-12-27)22(30)20-6-3-15-31-20/h1-10,15H,11-14H2,(H2,25,26,29,32) |
InChI Key |
FLODYGBCNSHDKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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